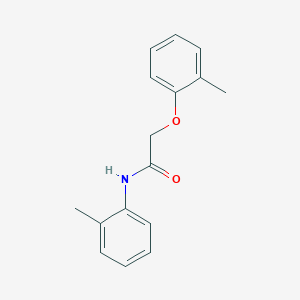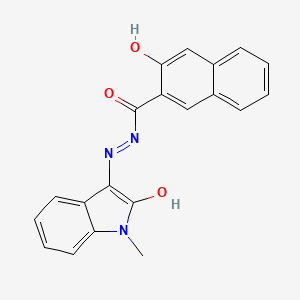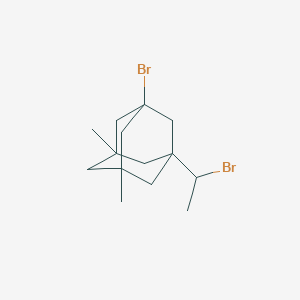
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide est un composé organique de structure complexe comprenant à la fois des groupes fonctionnels phénoxy et acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide implique généralement la réaction du 2-méthylphénol avec l'acide chloroacétique pour former l'acide 2-(2-méthylphénoxy)acétique. Cet intermédiaire est ensuite mis à réagir avec la 2-méthylaniline dans des conditions appropriées pour obtenir le produit final. Les conditions réactionnelles impliquent souvent l'utilisation d'une base comme l'hydroxyde de sodium et d'un solvant comme l'éthanol pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle du 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe acétamide en amine.
Substitution : Les groupes phénoxy et acétamide peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des agents halogénants comme le chlorure de thionyle ou le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à des dérivés halogénés ou à d'autres composés substitués.
Applications De Recherche Scientifique
Le 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes phénoxy et acétamide peuvent former des liaisons hydrogène et d'autres interactions avec les protéines et les enzymes, affectant ainsi leur activité et leur fonction. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(2-méthylphénoxy)acétique
- 2-méthylphénol
- 2-méthylaniline
Comparaison
Comparé à ces composés similaires, le 2-(2-méthylphénoxy)-N-(2-méthylphényl)acétamide présente des propriétés uniques en raison de la présence à la fois de groupes phénoxy et acétamide. Cette combinaison permet un éventail plus large de réactions chimiques et d'interactions, ce qui en fait un composé polyvalent dans diverses applications.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-3-5-9-14(12)17-16(18)11-19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
LWTBUSKGBRAQIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C |
Solubilité |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)
![(1E)-1-[1-(Adamantan-1-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11709626.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709630.png)
![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11709658.png)
